molecular formula C14H19ClF3NO2S B2706582 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride CAS No. 1803571-54-1

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride

Cat. No.: B2706582
CAS No.: 1803571-54-1
M. Wt: 357.82
InChI Key: NRBAXUZGGBRDLA-UHFFFAOYSA-N
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Description

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C14H19ClF3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a cyclopentan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 3-(trifluoromethyl)benzene using a sulfonyl chloride reagent under acidic conditions to form 3-(trifluoromethyl)benzenesulfonyl chloride.

    Alkylation: The benzenesulfonyl chloride intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride to form 2-[3-(trifluoromethyl)benzenesulfonyl]ethyl chloride.

    Cyclopentan-1-amine Coupling: The final step involves the nucleophilic substitution reaction between 2-[3-(trifluoromethyl)benzenesulfonyl]ethyl chloride and cyclopentan-1-amine in the presence of a suitable solvent like dichloromethane, yielding the desired product.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: N-oxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it a valuable moiety in drug design.

Medicine

In medicine, compounds containing the trifluoromethyl group are investigated for their pharmacokinetic properties. The presence of this group can improve the metabolic stability and bioavailability of drugs, making it a key feature in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of pesticides and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances these interactions by increasing the lipophilicity and electron-withdrawing capacity of the molecule, thereby improving its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclohexan-1-amine hydrochloride
  • 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine sulfate
  • 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine phosphate

Uniqueness

Compared to similar compounds, 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride is unique due to its specific combination of a cyclopentan-1-amine core with a trifluoromethylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfonylethyl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S.ClH/c15-14(16,17)11-4-2-5-12(9-11)21(19,20)8-7-10-3-1-6-13(10)18;/h2,4-5,9-10,13H,1,3,6-8,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBAXUZGGBRDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CCS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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